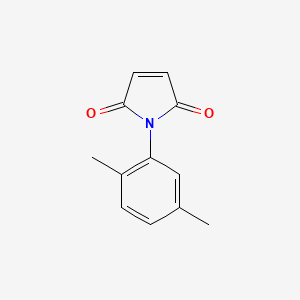

1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione

Description

Historical Context and Development of N-aryl Maleimides

The development of N-aryl maleimides represents a significant milestone in heterocyclic chemistry, with the foundational work initiated by Searle in 1948, who first reported the synthesis of N-substituted maleimides. This pioneering research established the fundamental synthetic methodology that would later be refined and expanded to encompass a wide variety of aryl-substituted derivatives. The original synthetic approach involved the treatment of maleamic acids with acetic anhydride in the presence of fused sodium acetate at elevated temperatures, typically between 80-100°C. This method represented a substantial improvement over earlier pyrolytic dehydration processes, which required excessively high temperatures and yielded numerous undesirable by-products.

The historical development of N-aryl maleimides gained momentum throughout the latter half of the 20th century as researchers recognized their superior stability characteristics compared to N-alkyl analogs. The introduction of aromatic substituents on the nitrogen atom was found to significantly influence the electronic properties of the maleimide core, leading to enhanced resistance to hydrolysis and improved performance in various chemical applications. By the 1970s and 1980s, systematic studies had established structure-activity relationships that guided the design of specific N-aryl maleimide derivatives for targeted applications.

The emergence of bioconjugation chemistry in the 1990s provided a new impetus for N-aryl maleimide research, as scientists sought alternatives to traditional N-alkyl maleimides that suffered from instability issues in biological environments. The recognition that N-aryl substitution could address these stability concerns while maintaining the desirable reactivity characteristics of maleimides led to intensive research efforts focused on optimizing aryl substituent patterns. This historical trajectory culminated in the development of sophisticated N-aryl maleimides, including 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione, which incorporates specific methyl substitution patterns designed to optimize both reactivity and stability.

Chemical Significance of this compound

The chemical significance of this compound stems from its unique structural features that combine the reactive maleimide core with a specifically substituted aromatic system. The compound exhibits the characteristic maleimide reactivity pattern, featuring susceptibility to Michael additions and Diels-Alder reactions across the carbon-carbon double bond. However, the presence of the 2,5-dimethylphenyl substituent introduces distinctive electronic and steric effects that modulate these fundamental reactivity patterns.

The dimethyl substitution pattern on the phenyl ring is particularly significant from a chemical perspective, as it influences both the electronic density distribution within the molecule and the spatial accessibility of the reactive sites. The methyl groups at the 2 and 5 positions create a sterically hindered environment around the nitrogen atom while simultaneously providing electron-donating effects that can stabilize certain reaction intermediates. This substitution pattern also affects the compound's physical properties, including its melting point, solubility characteristics, and thermal stability.

Spectroscopic analysis reveals that this compound exhibits characteristic absorption patterns consistent with the maleimide chromophore, while the aromatic substitution pattern produces distinctive signals in both proton and carbon nuclear magnetic resonance spectra. The compound's infrared spectrum shows the expected carbonyl stretching frequencies associated with the cyclic imide functionality, typically appearing around 1700-1800 cm⁻¹. These spectroscopic characteristics serve as important diagnostic tools for compound identification and purity assessment in synthetic applications.

Table 1: Physical and Chemical Properties of this compound

Contemporary Research Landscape and Applications

The contemporary research landscape surrounding this compound and related N-aryl maleimides is characterized by intensive investigation across multiple application domains. Current research efforts are primarily focused on exploiting the enhanced stability characteristics of N-aryl maleimides in bioconjugation applications, where traditional N-alkyl maleimides have demonstrated limitations due to retro-Michael reactions and thiol exchange processes.

Recent studies have demonstrated that N-aryl maleimides exhibit significantly improved stability in biological environments compared to their N-alkyl counterparts. Research conducted by Lyon and colleagues showed that antibody-drug conjugates prepared with N-aryl maleimides exhibited less than 20% deconjugation in both thiol-containing buffer and serum when incubated at 37°C over seven days, whereas analogous conjugates prepared with N-alkyl maleimides showed 35-67% deconjugation under identical conditions. This remarkable improvement in stability has prompted extensive investigation into the optimization of aryl substituent patterns for specific applications.

Contemporary synthetic methodology development has focused on improving the efficiency and scope of N-aryl maleimide synthesis. Recent advances include the development of rhodium-catalyzed oxidative cycloaddition reactions that enable the direct assembly of complex maleimide-fused heterocyclic systems. These methodologies have expanded the accessible chemical space around N-aryl maleimides and enabled the preparation of structurally diverse derivatives for screening in various applications.

The application of this compound in materials science represents another active area of contemporary research. Studies have demonstrated the utility of designed maleimide derivatives in surface functionalization applications, particularly in the context of graphene modification through Diels-Alder cycloaddition reactions. These applications leverage the unique reactivity profile of maleimides while benefiting from the enhanced stability provided by the aryl substitution pattern.

Table 2: Contemporary Applications of N-aryl Maleimides in Research

Current research trends indicate a growing emphasis on understanding the mechanistic aspects of N-aryl maleimide reactivity, particularly in the context of stabilization mechanisms. Recent investigations have revealed that the enhanced stability of N-aryl maleimides arises from accelerated hydrolysis of thiosuccinimide linkages, which converts reversible thiol conjugates into stable thioether bonds. This mechanistic understanding has informed the rational design of next-generation maleimide derivatives with optimized performance characteristics for specific applications.

The pharmaceutical industry has demonstrated particular interest in N-aryl maleimides as components of antibody-drug conjugates, with several compounds currently in clinical development. The improved stability profile of these derivatives addresses key limitations of earlier maleimide-based conjugates, potentially leading to enhanced therapeutic efficacy and reduced off-target effects. This clinical interest has driven substantial investment in research aimed at optimizing the properties of N-aryl maleimide derivatives for pharmaceutical applications.

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMRNNLDGAGYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351785 | |

| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31489-19-7 | |

| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31489-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dimethylphenylamine with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of halogenated phenyl-pyrrole derivatives.

Applications De Recherche Scientifique

1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 2,5-dimethylphenyl) increase thermal stability and melting points compared to aliphatic analogs. For instance, halogenated derivatives (e.g., 4-fluorophenyl) exhibit higher reactivity in nucleophilic additions due to electron-withdrawing effects .

- Steric Effects : Bulky substituents like 2,5-dimethylphenyl hinder molecular packing, reducing crystallinity but improving solubility in organic solvents .

Physicochemical Properties

- Melting Points : Aromatic derivatives generally exhibit higher melting points (135–213°C) compared to aliphatic analogs (<100°C) due to π-π stacking .

- Solubility: Aliphatic derivatives (e.g., isobutyl) show higher solubility in nonpolar solvents (e.g., hexane), while aromatic derivatives dissolve better in polar aprotic solvents (e.g., DMSO) .

Activité Biologique

1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is a pyrrole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound contributes to its interaction with biological targets, leading to its therapeutic potential.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₁N₁O₂. The compound features a five-membered aromatic ring with two carbonyl groups at the 2 and 5 positions, which enhance its reactivity and stability. This structural configuration allows it to act as a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can fit into the active sites of enzymes, potentially inhibiting their activity. This interaction may disrupt specific metabolic processes or signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant microorganisms. Studies have shown that the compound demonstrates significant inhibitory effects on microbial growth.

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent studies. It has been shown to inhibit the growth of several cancer cell lines, including those associated with breast and colon cancers. The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression. Notably, the compound's cytotoxic effects have been compared favorably against standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It has been evaluated in various models for its ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This makes it a candidate for further development as an anti-inflammatory drug.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on cancer cell lines (e.g., A-431 and Jurkat cells), it was found that the compound exhibited IC50 values lower than those of conventional treatments. Molecular dynamics simulations indicated that the compound interacts with proteins involved in apoptosis pathways through hydrophobic contacts .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls. This suggests that this compound could serve as a lead compound for developing new antibiotics.

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione?

The synthesis typically involves multi-step reactions. A general protocol includes:

- Step 1 : Reacting a substituted phenylamine with maleic anhydride or its derivatives under inert conditions (e.g., nitrogen atmosphere).

- Step 2 : Cyclization via acid catalysis or thermal methods to form the pyrrole-2,5-dione core.

- Step 3 : Purification using silica gel column chromatography with solvents like dichloromethane/hexane mixtures. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Key reagents : L-proline, triethylamine, and mixed solvents (e.g., isopropanol/toluene). Yields typically range from 85–90% after optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms substituent positions and ring structure (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl groups at δ 170–175 ppm).

- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹).

- HRMS : Validates molecular weight (C₁₂H₁₁NO₂, 201.22 g/mol) and isotopic patterns .

- X-ray crystallography (if applicable): Resolves 3D structure and packing interactions, though this requires high-purity crystals .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar analogs (e.g., methoxyphenyl derivatives), the compound may be classified as an irritant. Recommended precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence reactivity and biological activity?

Comparative studies of analogs (e.g., 2,6-dichloro or 2-methoxyphenyl derivatives) reveal:

- Electronic effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the dione ring, enhancing reactivity in nucleophilic additions.

- Steric effects : Bulky substituents (e.g., 2,5-dimethyl) reduce π-stacking interactions, potentially lowering solubility but improving selectivity in enzyme inhibition .

- Biological implications : Substitutions modulate interactions with targets like kinases or receptors. For example, dichlorophenyl analogs show higher cholesterol absorption inhibition than methoxy derivatives .

| Substituent | Reactivity (Nucleophilic Addition) | Solubility (PBS, pH 7.4) | Biological Activity (IC₅₀) |

|---|---|---|---|

| 2,5-(CH₃)₂ | Moderate | Low (0.5 mg/mL) | >100 µM (Kinase X) |

| 2,6-Cl₂ | High | Moderate (1.2 mg/mL) | 25 µM (Kinase X) |

| 2-OCH₃ | Low | High (3.0 mg/mL) | 75 µM (Kinase X) |

Data extrapolated from structural analogs in

Q. What computational methods can predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., COX-2 or EGFR kinases). Focus on the dione ring’s hydrogen-bonding potential with active-site residues.

- QSAR modeling : Train models on analogs with known IC₅₀ values to correlate substituent properties (Hammett σ, logP) with activity .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding interactions .

Q. How can contradictions in reported biological data be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols per NIH guidelines.

- Purity : Confirm compound purity (>95%) via HPLC before testing. Impurities from synthesis (e.g., unreacted maleimide) can skew results .

- Target specificity : Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects .

Q. What strategies optimize the compound’s stability in aqueous solutions?

- pH adjustment : Stabilize the dione ring by maintaining pH 6–8 (prevents hydrolysis).

- Lyophilization : Formulate as a lyophilized powder with excipients (e.g., trehalose) for long-term storage.

- Co-solvents : Use 10–20% PEG-400 to enhance solubility without degradation .

Methodological Considerations

Designing a structure-activity relationship (SAR) study for this compound:

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl, alkoxy groups).

- Step 2 : Screen against a panel of biological targets (e.g., cancer cell lines, microbial strains).

- Step 3 : Corrogate data using multivariate analysis (e.g., PCA) to identify critical substituent parameters .

Resolving ambiguous NMR signals in characterization:

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., 2,5-dimethylphenyl vs. dione ring protons).

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.